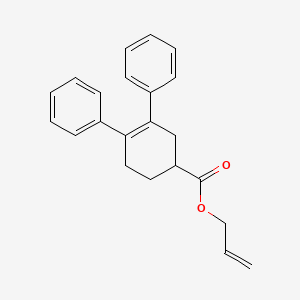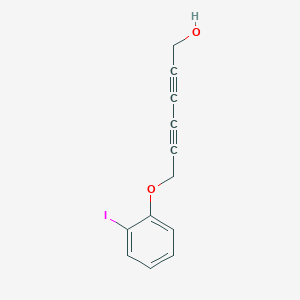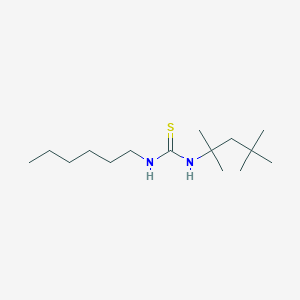
N-Hexyl-N'-(2,4,4-trimethylpentan-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms. The specific structure of N-Hexyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea includes a hexyl group and a 2,4,4-trimethylpentan-2-yl group, making it a highly branched and sterically hindered molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea typically involves the reaction of hexylamine with 2,4,4-trimethylpentan-2-isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, forming the thiourea linkage.
Industrial Production Methods
Industrial production of N-Hexyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the purity of the final product. The choice of solvents and reaction conditions may be optimized to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiocarbonyl group can lead to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-Hexyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Hexyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the target molecule and the context of its application.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea
- N-Methyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea
- N-Ethyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea
Uniqueness
N-Hexyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea is unique due to its highly branched structure, which imparts steric hindrance and affects its reactivity and binding properties. This uniqueness makes it a valuable compound for specific applications where steric effects play a crucial role.
Properties
CAS No. |
62552-19-6 |
|---|---|
Molecular Formula |
C15H32N2S |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
1-hexyl-3-(2,4,4-trimethylpentan-2-yl)thiourea |
InChI |
InChI=1S/C15H32N2S/c1-7-8-9-10-11-16-13(18)17-15(5,6)12-14(2,3)4/h7-12H2,1-6H3,(H2,16,17,18) |
InChI Key |
KTACIBCTFWBPJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=S)NC(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


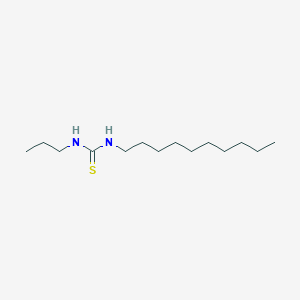
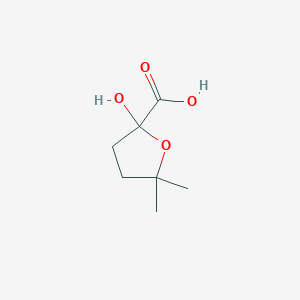
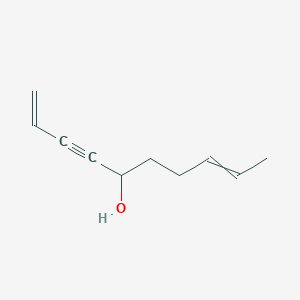
![N,N'-[Carbonyldi(4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14516547.png)
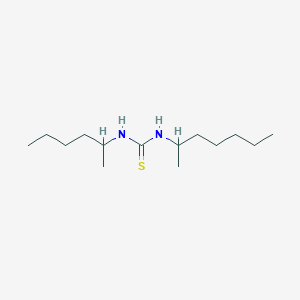
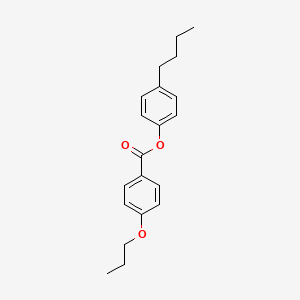
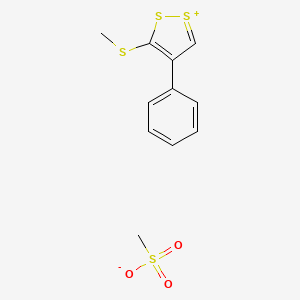

![Triethyl[(furan-2-yl)oxy]silane](/img/structure/B14516565.png)
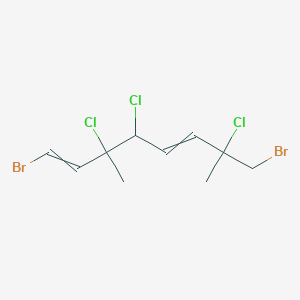
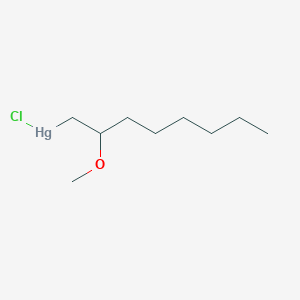
![5-[2-(4-Bromophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516578.png)
